molecular formula C11H15BrO B6144109 1-(bromomethyl)-2-(2-methylpropoxy)benzene CAS No. 1094303-23-7

1-(bromomethyl)-2-(2-methylpropoxy)benzene

Cat. No.: B6144109
CAS No.: 1094303-23-7
M. Wt: 243.14 g/mol
InChI Key: IMRPPXKOKBZGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-2-(2-methylpropoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the first position and a 2-methylpropoxy group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(2-methylpropoxy)benzene can be synthesized through several methods, including:

  • Bromination of 2-(2-methylpropoxy)toluene: This involves the bromination of 2-(2-methylpropoxy)toluene using bromine in the presence of a catalyst such as iron(III) bromide.

  • Nucleophilic Substitution: Starting from 1-(2-methylpropoxy)benzene, a nucleophilic substitution reaction with bromomethyl chloride can be employed.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(2-methylpropoxy)benzene undergoes various types of reactions, including:

  • Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the bromomethyl group to a methylene group.

  • Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as hydroxide or cyanide ions can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Methylbenzene derivatives.

  • Substitution: Various functionalized benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(2-methylpropoxy)benzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-(2-methylpropoxy)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

1-(Bromomethyl)-2-(2-methylpropoxy)benzene is compared with other similar compounds such as:

  • Benzyl bromide: Similar in structure but lacks the 2-methylpropoxy group.

  • 2-(2-Methylpropoxy)toluene: Similar but without the bromomethyl group.

  • 1-(2-Methylpropoxy)benzene: Similar but lacks the bromomethyl group.

Uniqueness: The presence of both the bromomethyl and 2-methylpropoxy groups on the benzene ring gives this compound unique chemical properties, making it valuable in specific applications where these functionalities are required.

Properties

IUPAC Name

1-(bromomethyl)-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRPPXKOKBZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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